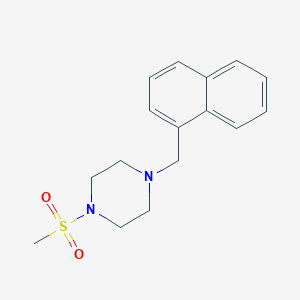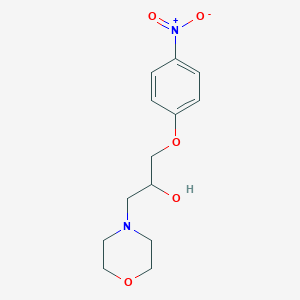
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP is known to have psychoactive properties and has been studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT2A receptor. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine also has affinity for other serotonin receptors such as 5-HT2C and 5-HT7. The activation of these receptors leads to the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and cognition. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has also been shown to increase the levels of norepinephrine, which is involved in the regulation of arousal and attention. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and its potential use as a cognitive enhancer has also been studied.
Vorteile Und Einschränkungen Für Laborexperimente
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over the dose and purity of the compound. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine in laboratory experiments. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has psychoactive properties, which can affect the behavior of animals in experiments. Additionally, the use of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine in humans is subject to ethical considerations and regulatory approval.
Zukünftige Richtungen
There are several future directions for the study of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine. One potential direction is the development of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine analogs with improved therapeutic properties and reduced side effects. Another direction is the study of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine in combination with other compounds for the treatment of neurological disorders. The use of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine as a cognitive enhancer and as a treatment for drug addiction also warrants further investigation. Additionally, the effects of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine on other neurotransmitter systems such as the glutamate and GABA systems should be studied to gain a more comprehensive understanding of its mechanism of action.
Synthesemethoden
The synthesis of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been studied in detail.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-21(19,20)18-11-9-17(10-12-18)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYJUNPUBWHYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)



![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)

